molecular formula C17H18FN3O5S B2858411 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034578-52-2

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2858411
CAS No.: 2034578-52-2
M. Wt: 395.41
InChI Key: OYBXJYLIWKNYTC-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This complex molecule features a benzoic acid core substituted with a fluorine atom, linked to a piperidine ring which is further functionalized with a 6-methylpyridazine group. The integration of these distinct pharmacophores—including the fluorinated aromatic system, the sulfonamide linker, and the nitrogen-rich heterocycles—makes this compound a sophisticated and versatile building block in medicinal chemistry . Its structural profile suggests potential for application in designing novel therapeutic agents, particularly as it contains motifs commonly associated with enzyme inhibition and receptor modulation . Researchers can utilize this molecule as a key intermediate in the synthesis of more complex target molecules or as a core scaffold for building specialized compound libraries for high-throughput screening. It is strictly for use in laboratory research. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c1-11-4-7-16(20-19-11)26-12-3-2-8-21(10-12)27(24,25)13-5-6-15(18)14(9-13)17(22)23/h4-7,9,12H,2-3,8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXJYLIWKNYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Target Compound

Synthesis of the Benzoic Acid Core

The fluorinated benzoic acid precursor, 2-fluoro-5-sulfobenzoic acid , serves as the foundational building block. Its preparation typically begins with the sulfonation of 2-fluorobenzoic acid using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours), yielding the sulfonic acid intermediate. Subsequent conversion to the sulfonyl chloride is achieved via reaction with phosphorus pentachloride (PCl₅) in dichloromethane.

Key Reaction:
$$
\text{2-Fluorobenzoic acid} + \text{ClSO}_3\text{H} \rightarrow \text{2-Fluoro-5-sulfobenzoic acid} \quad
$$

Introduction of the Piperidine Sulfonamide Group

The sulfonyl chloride intermediate reacts with 3-hydroxypiperidine to form the piperidin-1-yl sulfonamide linkage. This step is performed in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, facilitating the nucleophilic displacement of the chloride. The reaction proceeds at room temperature for 12–16 hours, yielding 2-fluoro-5-(piperidin-1-ylsulfonyl)benzoic acid .

Optimization Note:

  • Excess 3-hydroxypiperidine (1.5 equiv) improves yields to >85%.
  • THF is preferred over DMF due to easier purification.

Coupling of the 6-Methylpyridazin-3-yl Ether Moiety

The final step involves installing the 6-methylpyridazin-3-yloxy group onto the piperidine ring. Two primary methods are documented:

Mitsunobu Reaction

The hydroxyl group of 3-hydroxypiperidine is coupled with 3-hydroxy-6-methylpyridazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords moderate yields (60–70%) but requires careful control of stoichiometry.

Reaction Conditions:

  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Duration: 24 hours
Ullmann-Type Coupling

A copper(I)-catalyzed coupling between 3-hydroxypiperidine and 3-bromo-6-methylpyridazine in the presence of cesium carbonate (Cs₂CO₃) and 1,10-phenanthroline as a ligand. This method offers higher yields (75–80%) but demands elevated temperatures (100–110°C).

Representative Procedure:

  • Combine 3-hydroxypiperidine (1.0 equiv), 3-bromo-6-methylpyridazine (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv) in DMSO.
  • Heat at 110°C for 24 hours under nitrogen.

Key Reaction Steps and Mechanisms

Sulfonylation Mechanism

The sulfonation of 2-fluorobenzoic acid proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the solvent. The ortho-directing effect of the fluorine atom ensures regioselectivity at the 5-position.

Nucleophilic Aromatic Substitution

The piperidine sulfonamide formation involves attack by the piperidine nitrogen on the electrophilic sulfur center of the sulfonyl chloride. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions and Yields

Sulfonylation and Chloride Formation

Step Reagents Solvent Temperature Yield (%)
Sulfonation ClSO₃H ClSO₃H 0–5°C 92
Sulfonyl chloride PCl₅ CH₂Cl₂ Reflux 88

Piperidine Coupling

Method Base Solvent Time (h) Yield (%)
Nucleophilic substitution Et₃N THF 16 85

Pyridazine Ether Installation

Method Catalyst Ligand Solvent Yield (%)
Mitsunobu DEAD, PPh₃ THF 65
Ullmann CuI 1,10-Phen DMSO 78

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.95 (d, J = 8.4 Hz, 1H, Ar-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 4.90 (m, 1H, piperidine-O), 3.40 (m, 4H, piperidine), 2.50 (s, 3H, CH₃), 1.80–1.60 (m, 2H, piperidine).
  • HRMS : m/z calcd for C₁₇H₁₈FN₃O₅S [M+H]⁺: 420.1024; found: 420.1028.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min) shows >98% purity, with retention time = 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in the heterocyclic substituent attached to the piperidine ring:

Compound Name Heterocyclic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid 6-Methylpyridazin-3-yloxy C₁₆H₁₆FN₃O₅S 381.38 Methyl group enhances hydrophobicity
2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid Pyrimidin-4-yloxy C₁₅H₁₄FN₃O₅S 367.36 Pyrimidine ring may alter binding
2-Fluoro-5-{[3-(pyrazin-2-yloxy)piperidin-1-yl]sulfonyl}benzoic acid Pyrazin-2-yloxy C₁₆H₁₆FN₃O₅S 381.38 Pyrazine’s electron-deficient nature

Key Observations :

  • Pyrimidin-4-yloxy : The pyrimidine ring’s nitrogen positioning may influence binding to ALS enzymes, as seen in sulfosulfuron (a pyrimidine-based sulfonylurea herbicide) .
  • Pyrazin-2-yloxy : Pyrazine’s electron-deficient aromatic system could alter electronic interactions with target enzymes.

Physicochemical and Functional Comparisons

Herbicidal Activity
  • Target Compound : Likely inhibits acetolactate synthase (ALS), similar to sulfosulfuron . The methylpyridazine group may enhance selectivity for grass weeds like Poa trivialis (roughstalk bluegrass), a common target in sulfonylurea herbicides.
  • Bispyribac–Sodium : A benzoic acid derivative with dimethoxypyrimidine substituents, exhibits broad-spectrum activity but lower selectivity for grasses .
  • Sulfosulfuron : Contains a pyrimidine-sulfonylurea structure, showing high efficacy against Poa trivialis .
Fluorinated vs. Non-Fluorinated Analogs
  • Perfluorinated Derivatives : Compounds like those in (e.g., tetrachloro-perfluorobutyl benzoates) are structurally distinct, with long fluorinated chains conferring persistence in the environment but unrelated to herbicidal activity .

Commercial and Research Relevance

  • Availability : The pyrazin-2-yloxy analog (CAS 2034434-11-0) is commercially available at $8–10 per gram, suggesting its use in exploratory herbicide research .
  • Selectivity : Methylpyridazine substitution may reduce off-target effects compared to pyrimidine-based herbicides like sulfosulfuron, which require precise application rates to avoid crop damage .

Biological Activity

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzoic acid moiety
  • A sulfonyl group
  • A piperidine ring
  • A pyridazine derivative

This unique configuration suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Antimicrobial Activity

Several studies have focused on the antimicrobial efficacy of sulfonamide derivatives, which share structural similarities with the target compound. For instance, one study highlighted a series of sulfamoyl benzamidothiazole compounds that demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)
Compound AMtb0.5
Compound BMtb1.0
Compound CE. coli2.0

Anti-inflammatory Activity

In another study, compounds with similar piperidine and sulfonyl groups were evaluated for their ability to enhance NF-kB activity in response to lipopolysaccharide (LPS). The most potent compound in this series significantly enhanced NF-kB activation after 12 hours of treatment . This suggests that the target compound may also possess anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Research indicates that modifications in the piperidine and pyridazine moieties can significantly influence activity.

Key Findings:

  • Piperidine Substituents: Variations in substituents on the piperidine ring can enhance binding affinity to biological targets.
  • Fluorination Effects: The presence of fluorine atoms has been shown to improve metabolic stability and bioavailability.
  • Sulfonamide Linkages: The sulfonamide group plays a crucial role in the antimicrobial activity observed in related compounds.

Case Studies

A notable case study involved a series of piperidinyl-sulfonamide derivatives tested against various bacterial strains. The derivatives exhibited potent antibacterial effects, with some achieving MIC values lower than those of established antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid?

  • Methodological Answer: Synthesis typically involves a multi-step approach: (i) Piperidinyl intermediate preparation : React 3-hydroxy-6-methylpyridazine with a piperidine derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage . (ii) Sulfonylation : Couple the piperidinyl intermediate with 2-fluoro-5-sulfobenzoic acid using sulfonyl chloride chemistry in anhydrous dichloromethane, with triethylamine as a base . (iii) Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR : ¹H/¹³C NMR to confirm the fluorobenzoic acid core, sulfonyl group (δ ~3.3 ppm for SO₂), and pyridazine-proton environments .
  • HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid gradient) coupled with ESI-MS to verify molecular ion peaks and assess purity (>95%) .
  • IR Spectroscopy : Detect sulfonyl (S=O stretching ~1350 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) groups .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer:
  • Control for compound stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring to detect degradation products .
  • Assay standardization : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to cross-validate activity. For example, compare fluorometric vs. radiometric readouts for target engagement .
  • Batch-to-batch variability : Characterize impurities via LC-MS and correlate with activity shifts. Synthetic byproducts like des-fluoro analogs may antagonize effects .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonyl-containing benzoic acid derivatives?

  • Methodological Answer:
  • Systematic substitution : Synthesize analogs with variations in:
  • Fluorine position : Compare 2-fluoro vs. 3-fluoro isomers for steric/electronic effects on target binding .
  • Piperidine substituents : Replace 6-methylpyridazine with 5-chloropyridazine to assess hydrophobic interactions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to sulfotransferases or carbonic anhydrases, leveraging crystal structures from the PDB .

Q. How can researchers resolve conflicting solubility and stability data in preclinical studies?

  • Methodological Answer:
  • Solubility profiling : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 7.4 to simulate gastrointestinal vs. plasma conditions. Adjust co-solvents (e.g., PEG 400) or employ cyclodextrin complexation if precipitation occurs .
  • Degradation pathways : Conduct forced degradation studies (0.1 M HCl/NaOH, 3% H₂O₂) to identify pH-sensitive motifs. For example, the sulfonyl group may hydrolyze under acidic conditions, requiring enteric coating for oral delivery .

Q. What experimental designs mitigate variability in enzyme inhibition assays for this compound?

  • Methodological Answer:
  • Pre-incubation protocols : Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) to account for time-dependent inhibition .
  • Negative controls : Include a non-sulfonylated analog (e.g., benzoic acid without the piperidinyl-sulfonyl group) to isolate the contribution of the sulfonamide moiety .
  • Statistical rigor : Use a minimum of n=6 replicates per concentration and apply ANOVA with post-hoc Tukey tests to distinguish assay noise from true inhibitory effects .

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